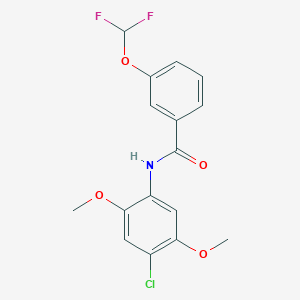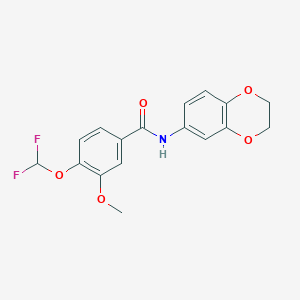![molecular formula C16H16N2O4 B457293 (4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B457293.png)
(4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid is a chemical compound with the molecular formula C16H16N2O4 and a molar mass of 300.31 g/mol . This compound is characterized by the presence of a furoyl group, a hydrazono group, and a phenylbutanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid typically involves the reaction of 2-methyl-3-furoyl hydrazine with 4-phenylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality and consistency of the final product .
化学反応の分析
Types of Reactions
(4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 4-[(2-Methyl-3-furoyl)hydrazono]methylbenzoic acid
- 4-[(2-Methyl-3-furoyl)carbohydrazonoyl]benzoic acid
- (4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31g/mol |
IUPAC名 |
(4E)-4-[(2-methylfuran-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-11-13(9-10-22-11)16(21)18-17-14(7-8-15(19)20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,21)(H,19,20)/b17-14+ |
InChIキー |
XXPYSXBYHNOSDW-SAPNQHFASA-N |
SMILES |
CC1=C(C=CO1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2 |
異性体SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\CCC(=O)O)/C2=CC=CC=C2 |
正規SMILES |
CC1=C(C=CO1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(diethylamino)phenyl]-3-(difluoromethoxy)benzamide](/img/structure/B457210.png)
![ETHYL 4-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)BENZOATE](/img/structure/B457211.png)
![{3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B457212.png)
![N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B457214.png)
![N-(3-METHOXYPHENYL)-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457215.png)

![4-[(4-tert-butylphenoxy)methyl]-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B457223.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(2-bromophenoxy)methyl]-2-furamide](/img/structure/B457224.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-iodophenyl)acetamide](/img/structure/B457225.png)
![methyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457226.png)
![N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B457229.png)

![Isopropyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457232.png)
![N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B457233.png)
